Cas no 681482-94-0 (tert-butyl 4-2-(2-methyloxiran-2-yl)ethylpiperazine-1-carboxylate)

Tert-butyl 4-[2-(2-methyloxiran-2-yl)ethyl]piperazine-1-carboxylate is a specialized epoxide-functionalized piperazine derivative used as a key intermediate in organic synthesis and pharmaceutical research. Its structure combines a reactive oxirane ring with a Boc-protected piperazine moiety, offering versatility in nucleophilic ring-opening reactions and further functionalization. The tert-butyloxycarbonyl (Boc) group enhances stability during synthetic manipulations while allowing selective deprotection under mild acidic conditions. This compound is particularly valuable in the development of bioactive molecules, including potential drug candidates, due to its ability to introduce both piperazine and epoxyethyl functionalities into target structures. Its well-defined reactivity profile makes it a useful building block for medicinal chemistry and materials science applications.
tert-butyl 4-2-(2-methyloxiran-2-yl)ethylpiperazine-1-carboxylate structure
681482-94-0 structure
Product name:tert-butyl 4-2-(2-methyloxiran-2-yl)ethylpiperazine-1-carboxylate
CAS No:681482-94-0
MF:C14H26N2O3
Molecular Weight:270.367844104767
CID:6456486
PubChem ID:23081324

tert-butyl 4-2-(2-methyloxiran-2-yl)ethylpiperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 4-2-(2-methyloxiran-2-yl)ethylpiperazine-1-carboxylate
    • 681482-94-0
    • tert-butyl 4-[2-(2-methyl-2-oxiranyl)ethyl]piperazine-1-carboxylate
    • SCHEMBL5540211
    • tert-butyl 4-[2-(2-methyloxiran-2-yl)ethyl]piperazine-1-carboxylate
    • JHAJQGGTVKTFGX-UHFFFAOYSA-N
    • EN300-1885591
    • インチ: 1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-7-15(8-10-16)6-5-14(4)11-18-14/h5-11H2,1-4H3
    • InChIKey: JHAJQGGTVKTFGX-UHFFFAOYSA-N
    • SMILES: O1CC1(C)CCN1CCN(C(=O)OC(C)(C)C)CC1

計算された属性

  • 精确分子量: 270.19434270g/mol
  • 同位素质量: 270.19434270g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 332
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45.3Ų
  • XLogP3: 1.2

tert-butyl 4-2-(2-methyloxiran-2-yl)ethylpiperazine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1885591-5.0g
tert-butyl 4-[2-(2-methyloxiran-2-yl)ethyl]piperazine-1-carboxylate
681482-94-0
5g
$3065.0 2023-06-01
Enamine
EN300-1885591-0.1g
tert-butyl 4-[2-(2-methyloxiran-2-yl)ethyl]piperazine-1-carboxylate
681482-94-0
0.1g
$930.0 2023-09-18
Enamine
EN300-1885591-0.25g
tert-butyl 4-[2-(2-methyloxiran-2-yl)ethyl]piperazine-1-carboxylate
681482-94-0
0.25g
$972.0 2023-09-18
Enamine
EN300-1885591-10.0g
tert-butyl 4-[2-(2-methyloxiran-2-yl)ethyl]piperazine-1-carboxylate
681482-94-0
10g
$4545.0 2023-06-01
Enamine
EN300-1885591-2.5g
tert-butyl 4-[2-(2-methyloxiran-2-yl)ethyl]piperazine-1-carboxylate
681482-94-0
2.5g
$2071.0 2023-09-18
Enamine
EN300-1885591-5g
tert-butyl 4-[2-(2-methyloxiran-2-yl)ethyl]piperazine-1-carboxylate
681482-94-0
5g
$3065.0 2023-09-18
Enamine
EN300-1885591-10g
tert-butyl 4-[2-(2-methyloxiran-2-yl)ethyl]piperazine-1-carboxylate
681482-94-0
10g
$4545.0 2023-09-18
Enamine
EN300-1885591-0.05g
tert-butyl 4-[2-(2-methyloxiran-2-yl)ethyl]piperazine-1-carboxylate
681482-94-0
0.05g
$888.0 2023-09-18
Enamine
EN300-1885591-0.5g
tert-butyl 4-[2-(2-methyloxiran-2-yl)ethyl]piperazine-1-carboxylate
681482-94-0
0.5g
$1014.0 2023-09-18
Enamine
EN300-1885591-1g
tert-butyl 4-[2-(2-methyloxiran-2-yl)ethyl]piperazine-1-carboxylate
681482-94-0
1g
$1057.0 2023-09-18

tert-butyl 4-2-(2-methyloxiran-2-yl)ethylpiperazine-1-carboxylate 関連文献

tert-butyl 4-2-(2-methyloxiran-2-yl)ethylpiperazine-1-carboxylateに関する追加情報

Comprehensive Overview of tert-butyl 4-(2-(2-methyloxiran-2-yl)ethyl)piperazine-1-carboxylate (CAS No. 681482-94-0)

tert-butyl 4-(2-(2-methyloxiran-2-yl)ethyl)piperazine-1-carboxylate (CAS No. 681482-94-0) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound features a unique molecular structure combining a piperazine core with a tert-butyl carboxylate group and a 2-methyloxirane (epoxide) moiety. Its versatility makes it valuable for designing bioactive molecules, particularly in drug discovery targeting neurological and metabolic disorders.

The growing interest in epoxide-containing compounds like this derivative stems from their reactivity, enabling ring-opening reactions for further functionalization. Researchers frequently explore its applications in developing kinase inhibitors or modulators of G-protein-coupled receptors (GPCRs), aligning with trends in precision medicine and targeted therapy. The tert-butyloxycarbonyl (Boc) protecting group enhances synthetic flexibility, a feature often queried in organic chemistry forums.

Analytical characterization of CAS No. 681482-94-0 typically involves advanced techniques such as NMR spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC purity analysis. These methods confirm the compound’s stability and suitability for multi-step syntheses—a topic frequently searched by chemists optimizing reaction yields. Recent publications highlight its role in creating libraries of heterocyclic compounds, addressing demand for novel scaffolds in medicinal chemistry.

From an industrial perspective, scalability and green chemistry aspects of synthesizing this compound are critical. Users often inquire about solvent selection (e.g., DCM vs. THF) and catalysts for the Boc protection step. Environmental considerations drive interest in microwave-assisted synthesis or flow chemistry adaptations, reducing energy consumption—a hotspot in sustainable pharmaceutical manufacturing discussions.

Storage and handling recommendations for tert-butyl 4-(2-(2-methyloxiran-2-yl)ethyl)piperazine-1-carboxylate emphasize moisture-sensitive properties due to the epoxide group. Common queries relate to shelf-life extension under inert atmospheres (argon/nitrogen) and compatibility with desiccants—an operational detail crucial for lab managers.

Emerging applications include its use in PROTAC (Proteolysis Targeting Chimeras) development, where modularity of the piperazine-epoxide structure aids linker design. This connects to trending searches about degradation-based therapeutics, reflecting shifting paradigms in drug discovery. Patent analyses reveal incremental innovations leveraging this compound’s reactivity, particularly in covalent inhibitor strategies.

In summary, CAS No. 681482-94-0 represents a multifaceted building block bridging academic research and industrial applications. Its structural features align with contemporary needs for diverse pharmacophores and synthetic efficiency, while analytical protocols ensure reproducibility—key factors driving its persistent relevance in peer-reviewed literature and chemical databases.

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